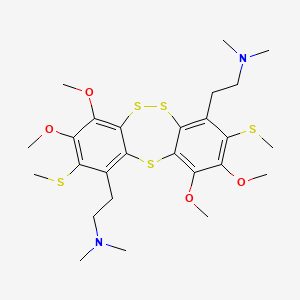
Lissoclibadin 2
Description
Lissoclibadin 2 is a polysulfur aromatic alkaloid isolated from the tropical ascidian Lissoclinum cf. badium. It is characterized by a dimeric structure with trans-oriented disulfide bonds, distinguishing it from other compounds in the lissoclibadin family . This compound has garnered significant attention due to its unique bioactivity profile, including potent dose-dependent induction of IL-8 production in PMA-stimulated HL-60 cells and growth inhibition of cancer cell lines without cytotoxicity at concentrations up to 10 µM . Notably, it exhibits broad-spectrum anticancer activity against 12 human cancer cell lines, outperforming cisplatin in some models .
Propriétés
Formule moléculaire |
C26H38N2O4S5 |
|---|---|
Poids moléculaire |
602.9 g/mol |
Nom IUPAC |
2-[4-[2-(dimethylamino)ethyl]-1,2,7,8-tetramethoxy-3,9-bis(methylsulfanyl)benzo[c][1,2,5]benzotrithiepin-10-yl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C26H38N2O4S5/c1-27(2)13-11-15-21(33-9)18(30-6)20(32-8)26-23(15)35-25-19(31-7)17(29-5)22(34-10)16(12-14-28(3)4)24(25)36-37-26/h11-14H2,1-10H3 |
Clé InChI |
MGWYCLOYGLKCFF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC1=C2C(=C(C(=C1SC)OC)OC)SSC3=C(C(=C(C(=C3S2)OC)OC)SC)CCN(C)C |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Table 1: Structural and Functional Comparison of Key Compounds
Mechanism-Specific Differences
IL-8 Production and Cancer Cell Proliferation
- Structural isomerism critically impacts activity: trans-dimers (this compound, 3) induce IL-8, while cis-dimers (Lissoclinotoxin E) lack this effect .
Cytotoxicity and Selectivity
Anticancer Spectrum
- This compound inhibits colon (HCT-116, DLD-1), breast (MDA-MB-231), renal (ACHN), and lung (NCI-H460) cancers with IC₅₀ values <1 µM, surpassing cisplatin in potency .
- Lissoclibadins 4–7, while effective against V79 cells (EC₅₀: 0.06–0.71 µM), lack its broad-spectrum activity .
Stability and Pharmacological Potential
Q & A
Table 1. FINER Criteria for Evaluating Research Questions
| Criteria | Application to this compound Research |
|---|---|
| Feasible | Access to synthetic protocols, assays, and funding. |
| Interesting | Relevance to apoptosis mechanisms and cancer therapy. |
| Novel | Exploration of understudied pathways (e.g., non-caspase apoptosis). |
| Ethical | Compliance with cell/animal study guidelines. |
| Relevant | Contribution to drug discovery pipelines. |
Q. Table 2. Key Steps for Reproducible Synthesis
| Step | Requirement |
|---|---|
| Synthesis | Detailed reaction conditions (time, temperature, yields). |
| Purification | Column chromatography gradients, solvent systems. |
| Characterization | NMR/HRMS data in supplementary files; purity thresholds. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


